3-Chloropyrazine-2-sulfonamide
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Overview
Description
3-Chloropyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C4H4ClN3O2S. It features a pyrazine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 3-chloropyrazine-2-sulfonamide, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is believed to interact with its targets in a way that inhibits their function, leading to its various biological activities . More research is needed to fully elucidate the interaction between this compound and its targets.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect a variety of biological pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Biochemical Analysis
Biochemical Properties
3-Chloropyrazine-2-sulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mycobacterial enoyl-ACP reductase (InhA), an enzyme involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to the disruption of the bacterial cell wall synthesis. Additionally, this compound has been found to interact with other biomolecules, such as kinases, which play a role in cell signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antimicrobial activity against Mycobacterium tuberculosis by inhibiting the growth of bacterial cells . Furthermore, this compound has been reported to affect kinase activity, which can alter cell signaling pathways and impact cellular processes such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and preventing the synthesis of fatty acids essential for the bacterial cell wall . This inhibition leads to the disruption of the bacterial cell wall and ultimately the death of the bacterial cell. Additionally, this compound has been shown to inhibit kinase activity, which can result in altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions and retains its activity over extended periods . Its degradation products have been found to be less active and less toxic than the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antimicrobial activity without significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent antimicrobial activity, with higher doses resulting in more significant inhibition of bacterial growth . At very high doses, this compound has been associated with toxic effects, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage that maximizes its antimicrobial activity while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis to form more hydrophilic metabolites . These metabolites are then conjugated with endogenous molecules in phase II reactions, increasing their hydrophilicity and facilitating their excretion from the body . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation within specific cellular compartments . This distribution is essential for its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its specific compartments . The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazine-2-sulfonamide typically involves the chlorination of pyrazine-2-sulfonamide. One common method includes the reaction of pyrazine-2-sulfonamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine-2-sulfonamides, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group, such as sulfonic acids or sulfinamides.
Scientific Research Applications
3-Chloropyrazine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: Similar in structure but with a carboxamide group instead of a sulfonamide group.
3-Chloropyrazine-2-carbonitrile: Features a nitrile group at the 2-position instead of a sulfonamide group.
Uniqueness
3-Chloropyrazine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloropyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJRWQPNZGVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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